molecular formula C22H27F2NO3 B4066176 [1-[2-(difluoromethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol

[1-[2-(difluoromethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol

Cat. No. B4066176
M. Wt: 391.5 g/mol
InChI Key: CLVOILPJHZOTIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[2-(difluoromethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol, also known as DF-MOG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DF-MOG belongs to the class of compounds known as allosteric modulators, which can enhance or inhibit the activity of specific receptors in the body.

Scientific Research Applications

Sigma Receptor Scintigraphy in Breast Cancer

  • Application : A study investigated the potential of a new iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), to visualize primary breast tumors in humans in vivo. This compound binds preferentially to sigma receptors overexpressed on breast cancer cells, suggesting applications in cancer diagnostics (Caveliers et al., 2002).

Radiation Dosimetry and Biodistribution

  • Application : Research on 11C-PBR28 ([methyl-11C]N-acetyl-N-(2-methoxybenzyl)-2-phenoxy-5-pyridinamine), a radioligand for imaging peripheral benzodiazepine receptors in the brain, provided estimates of human radiation doses based on biodistribution data. This kind of study is crucial for understanding the safety and efficacy of radioligands used in medical imaging (Brown et al., 2007).

Disposition and Metabolism in Humans

  • Application : The disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, was explored in humans, providing insights into the pharmacokinetics of novel therapeutic agents. Such studies are foundational for the development of new drugs, especially those targeting sleep disorders (Renzulli et al., 2011).

properties

IUPAC Name

[1-[[2-(difluoromethoxy)phenyl]methyl]-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F2NO3/c1-27-19-8-4-6-17(12-19)13-22(16-26)10-5-11-25(15-22)14-18-7-2-3-9-20(18)28-21(23)24/h2-4,6-9,12,21,26H,5,10-11,13-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVOILPJHZOTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2(CCCN(C2)CC3=CC=CC=C3OC(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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